molecular formula C10H14N4 B2696128 2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine CAS No. 1798661-93-4

2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine

Cat. No.: B2696128
CAS No.: 1798661-93-4
M. Wt: 190.25
InChI Key: MOTDSYJROVMWTR-UHFFFAOYSA-N
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Description

2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by its unique structure, which includes an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine typically involves the condensation of pyridine-2,3-diamine with appropriate aldehydes or ketones under oxidative conditions. One common method includes the use of carboxylic acids or their equivalents in a condensation-dehydration reaction . The reaction is often carried out in the presence of a catalyst, such as palladium or copper, and under reflux conditions for several days .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridines, which can have different functional groups attached, enhancing their chemical and biological properties .

Scientific Research Applications

2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-isopropyl-5-methyl-3H-imidazo[4,5-b]pyridin-6-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its isopropyl and methyl groups enhance its lipophilicity and potential interactions with biological targets, making it a valuable compound for drug development and other applications .

Properties

IUPAC Name

5-methyl-2-propan-2-yl-1H-imidazo[4,5-b]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-5(2)9-13-8-4-7(11)6(3)12-10(8)14-9/h4-5H,11H2,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTDSYJROVMWTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1N)NC(=N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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